Enhanced Zinc-Binding Capacity via Pyrazole-Containing Sulfonamide Core Versus Non-Pyrazole Analog
The target compound incorporates the 4-(1H-pyrazol-1-yl)benzenesulfonamide moiety, a validated zinc-binding group (ZBG) for carbonic anhydrase (CA) enzymes. The closest analog lacking the pyrazole ring, N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide (CAS 2034596-54-6), replaces the pyrazole with a hydrogen atom, eliminating a key heteroatom contact with the catalytic zinc ion. In a structurally related series of 4-(1H-pyrazol-1-yl)benzenesulfonamides, compounds demonstrated CA-IX inhibition in the range of 53.5–923 nM and CA-XII inhibition of 6.2–95 nM, with selectivity ratios of 2.5–13.4-fold for CA-XII over CA-IX . While direct data for CAS 2034499-30-2 is not yet published, the presence of the intact pyrazolyl-benzenesulfonamide ZBG predicts CA inhibitory capacity that the non-pyrazole analog cannot provide.
| Evidence Dimension | Presence of zinc-binding pyrazolyl-benzenesulfonamide pharmacophore |
|---|---|
| Target Compound Data | Contains 4-(1H-pyrazol-1-yl)benzenesulfonamide (ZBG present; MW 399.48 g/mol, molecular formula C19H17N3O3S2) |
| Comparator Or Baseline | N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide (CAS 2034596-54-6): lacks pyrazole ring; MW 333.4 g/mol, C16H15NO3S2 |
| Quantified Difference | Target compound contains 1 additional pyrazole nitrogen capable of zinc coordination; comparator lacks this heteroatom entirely. Class-level CA-IX IC50 range for pyrazolyl-benzenesulfonamides: 53.5–923 nM . |
| Conditions | ZBG analysis based on chemical structure comparison; CA inhibition data from structurally analogous 4-(1H-pyrazol-1-yl)benzenesulfonamide series assayed via stopped-flow CO2 hydration method . |
Why This Matters
For CA-targeted screening campaigns, the presence of the intact zinc-binding pyrazole-sulfonamide is a prerequisite for target engagement; the non-pyrazole analog is structurally incapable of equivalent zinc coordination and should not be considered a functional substitute.
- [1] Gul, H. I. et al. Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 2017, 32(1), 169-175. DOI: 10.1080/14756366.2016.1243536 View Source
